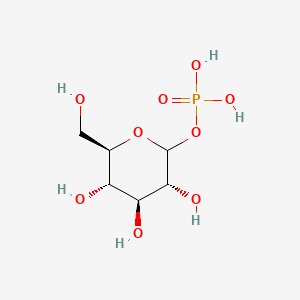
Glucose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glucopyranose 1-phosphate is a D-glucose monophosphate in which the phosphate group is located at position 1. It has a role as a fundamental metabolite. It is functionally related to a D-glucose and a D-glucopyranose. It is a conjugate acid of a D-glucopyranose 1-phosphate(2-).
Glucose 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Medicago sativa with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Scientific Research Applications
Metabolic Role and Biochemical Pathways
Glucose 1-phosphate serves as a crucial intermediate in the metabolism of carbohydrates. It is primarily involved in:
- Glycogen Synthesis : this compound is converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which is then utilized for glycogen synthesis in liver and muscle tissues. This conversion is vital for energy storage and mobilization during metabolic processes .
- Energy Production : It can be further metabolized to glucose 6-phosphate, entering glycolysis or the pentose phosphate pathway, thus playing a role in energy production and biosynthetic reactions .
Pharmaceutical Applications
This compound has notable applications in the pharmaceutical industry:
- Drug Synthesis : It acts as a substrate for synthesizing various drugs. For instance, this compound can be used for the production of glycosylphosphates, which are important in developing anti-inflammatory and immunosuppressive drugs .
- Biocatalysis : Enzymes such as glycoside phosphorylases utilize this compound to catalyze the formation of glycosidic bonds, facilitating the synthesis of complex carbohydrates and drug molecules .
Industrial Applications
In industrial contexts, this compound is utilized for:
- Biopolymer Production : It is involved in the enzymatic synthesis of polysaccharides like amylose through the action of phosphorylases. This process can be optimized to create inclusion complexes with synthetic polymers, enhancing material properties for various applications .
- Food Industry : this compound is used as a food additive and sweetener due to its role in carbohydrate metabolism and its ability to enhance flavor profiles .
Case Study: Enzymatic Production
A study highlighted an efficient method for producing this compound using Corynebacterium species through fermentation processes. This method demonstrated high yields when cultured under specific conditions with saccharides and phosphoric acid derivatives, showcasing a sustainable approach to producing this compound for industrial use .
Research on Glycosylation
Research has shown that this compound can serve as an activated donor for glycosylation reactions, which are essential for synthesizing oligosaccharides and glycoproteins used in therapeutics. This biocatalytic approach offers advantages over traditional chemical methods, such as higher specificity and yield .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Metabolism | Glycogen synthesis, energy production | Central role in energy homeostasis |
| Pharmaceuticals | Drug synthesis (anti-inflammatory/immunosuppressive) | Essential for developing complex drug molecules |
| Biotechnology | Biopolymer production | Sustainable production methods |
| Food Industry | Sweetener and food additive | Enhances flavor profiles |
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
HXXFSFRBOHSIMQ-GASJEMHNSA-N |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















